2,5-Dicarboxypyridine 1-oxide
Overview
Description
2,5-Dicarboxypyridine 1-oxide, also known as 2,5-pyridinedicarboxylic acid N-oxide, is a chemical compound with the molecular formula C7H5NO5 and a molecular weight of 183.12 g/mol . It is a white to light yellow solid that is soluble in water and other polar solvents . This compound is notable for its oxidizing properties and is used in various chemical reactions and industrial applications.
Preparation Methods
2,5-Dicarboxypyridine 1-oxide is typically synthesized through the oxidation of pyridine-2,5-dicarboxylic acid using hydrogen peroxide (H2O2) as the oxidizing agent . The reaction is carried out in an aqueous solution of sodium tungstate (Na2WO4) at elevated temperatures (80-85°C) for about 10 hours . The resulting solid is then filtered, washed with cold water, and dried under high vacuum . This method is commonly used in both laboratory and industrial settings due to its efficiency and relatively simple reaction conditions.
Chemical Reactions Analysis
2,5-Dicarboxypyridine 1-oxide undergoes various chemical reactions, including:
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and various reducing agents for reduction reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Dicarboxypyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and in the preparation of coordination compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2,5-Dicarboxypyridine 1-oxide exerts its effects involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, facilitating oxidation reactions . This property makes it useful in various chemical processes, including the synthesis of other compounds and the modification of existing molecules.
Comparison with Similar Compounds
2,5-Dicarboxypyridine 1-oxide is unique due to its specific structure and oxidizing properties. Similar compounds include:
Pyridine-2,5-dicarboxylic acid: The precursor to this compound, which lacks the N-oxide functional group.
2,6-Dicarboxypyridine 1-oxide: A structural isomer with carboxyl groups at different positions on the pyridine ring.
2,3-Dicarboxypyridine 1-oxide: Another isomer with different carboxyl group positions.
These compounds share some chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.
Properties
IUPAC Name |
1-oxidopyridin-1-ium-2,5-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6(10)4-1-2-5(7(11)12)8(13)3-4/h1-3H,(H,9,10)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYUIHFCQJNUMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1C(=O)O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40545748 | |
Record name | 1-Oxo-1lambda~5~-pyridine-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32658-54-1 | |
Record name | 1-Oxo-1lambda~5~-pyridine-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40545748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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